Cas no 2138308-41-3 (3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride)
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride
- 2138308-41-3
- EN300-728190
- 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride
-
- Inchi: 1S/C7H6F2O3S/c1-4-2-3-5(8)6(10)7(4)13(9,11)12/h2-3,10H,1H3
- InChI Key: KFINZVAKEFEUEM-UHFFFAOYSA-N
- SMILES: S(C1C(=C(C=CC=1C)F)O)(=O)(=O)F
Computed Properties
- Exact Mass: 208.00057155g/mol
- Monoisotopic Mass: 208.00057155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 62.8Ų
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-728190-0.05g |
3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride |
2138308-41-3 | 0.05g |
$983.0 | 2023-05-26 | ||
| Enamine | EN300-728190-0.1g |
3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride |
2138308-41-3 | 0.1g |
$1031.0 | 2023-05-26 | ||
| Enamine | EN300-728190-0.25g |
3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride |
2138308-41-3 | 0.25g |
$1078.0 | 2023-05-26 | ||
| Enamine | EN300-728190-0.5g |
3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride |
2138308-41-3 | 0.5g |
$1124.0 | 2023-05-26 | ||
| Enamine | EN300-728190-1.0g |
3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride |
2138308-41-3 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-728190-2.5g |
3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride |
2138308-41-3 | 2.5g |
$2295.0 | 2023-05-26 | ||
| Enamine | EN300-728190-5.0g |
3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride |
2138308-41-3 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-728190-10.0g |
3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride |
2138308-41-3 | 10g |
$5037.0 | 2023-05-26 |
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride
Introduction to 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride (CAS No. 2138308-41-3)
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2138308-41-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonfluorides, which are known for their versatile reactivity and utility in synthetic chemistry. The presence of both fluoro and hydroxyl substituents on a methyl-substituted benzene ring introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structural features of 3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride make it particularly interesting for medicinal chemists. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, is often incorporated into drug candidates to enhance their pharmacokinetic profiles. Meanwhile, the hydroxyl group provides a site for further functionalization, allowing for the construction of more intricate molecular architectures. These attributes have positioned this compound as a key building block in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on sulfonfluoride derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the sulfonyl fluoride moiety exhibit potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific substitution pattern in 3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride suggests that it may possess unique biological properties that are yet to be fully explored.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The sulfonyl fluoride group can be readily converted into other functional moieties through nucleophilic substitution reactions, enabling the facile introduction of diverse structural elements. This reactivity has been leveraged in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. For instance, recent studies have shown that derivatives of 3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride can serve as precursors to nitrogen-containing heterocycles, which are known for their biological activity.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorine atoms can significantly influence the pharmacological properties of a molecule by affecting its lipophilicity, metabolic stability, and interactions with biological targets. In 3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride, the electron-withdrawing nature of the fluoro group can enhance binding affinity to certain enzymes or receptors, while also protecting sensitive functional groups from degradation. These effects make it an attractive candidate for further derivatization and optimization.
Recent advancements in computational chemistry have also highlighted the potential of 3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride as a scaffold for drug discovery. Molecular modeling studies suggest that this compound can be engineered to interact with specific biological targets by modifying its substituent pattern. For example, computational analyses have indicated that slight alterations around the benzene ring could enhance its binding to protein kinases, which are implicated in various diseases. Such insights are invaluable for guiding experimental efforts and accelerating the development of novel therapeutics.
The synthesis of 3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride presents its own set of challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in addressing these difficulties. Catalytic processes and green chemistry principles have been employed to improve yield and selectivity during its preparation. Additionally, recent innovations in fluorination techniques have enabled more efficient introduction of fluorine atoms into organic molecules, further facilitating access to this valuable intermediate.
Industrial applications of 3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride are also emerging as researchers explore its potential beyond academic research. Companies specializing in fine chemicals have begun producing this compound on a larger scale to meet growing demand from pharmaceutical companies. The scalability of its synthesis is crucial for ensuring that it remains accessible for further development and commercialization.
The future prospects for 3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride appear promising as more research unfolds. Ongoing studies aim to uncover new synthetic routes and expand its utility in drug discovery programs. Collaborative efforts between academic institutions and industry partners are expected to drive innovation and accelerate the translation of laboratory findings into clinical applications.
In conclusion,3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl fluoride (CAS No. 2138308-41-3) represents a significant advancement in synthetic organic chemistry with far-reaching implications for pharmaceutical development. Its unique structural features and reactivity make it a powerful tool for creating novel bioactive molecules. As research continues to uncover new possibilities for this compound,it is poised to play an increasingly important role in the discovery and development of next-generation therapeutics.
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